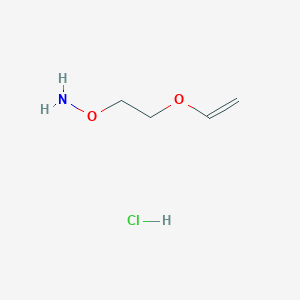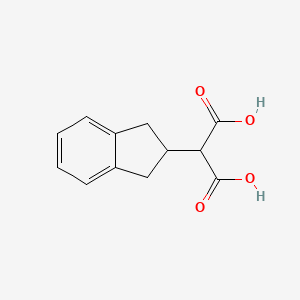
2',5-Difluoro-1-arabinosyluridine monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5-Difluoro-1-arabinosyluridine monophosphate is a synthetic nucleotide analog. It is a derivative of uridine, where the hydrogen atoms at the 2’ and 5’ positions of the ribose sugar are replaced by fluorine atoms. This compound has a molecular formula of C9H11F2N2O8P and a molecular weight of 344.16 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Difluoro-1-arabinosyluridine monophosphate typically involves multiple steps. One common method starts with the fluorination of uridine to introduce the fluorine atoms at the 2’ and 5’ positions. This is followed by phosphorylation to attach the phosphate group at the 5’ position of the sugar moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2’,5-Difluoro-1-arabinosyluridine monophosphate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2’,5-Difluoro-1-arabinosyluridine monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated uracil derivatives, while reduction may produce deoxyfluorinated analogs .
Applications De Recherche Scientifique
2’,5-Difluoro-1-arabinosyluridine monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of 2’,5-Difluoro-1-arabinosyluridine monophosphate involves its incorporation into nucleic acids. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form can inhibit enzymes involved in DNA and RNA synthesis, such as thymidylate synthetase, leading to the disruption of nucleic acid metabolism and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’,3’-Dideoxyuridine monophosphate
- 2’,5’-Dideoxy-5-fluorouridine monophosphate
- 2’,3’-Dideoxy-2’,3’-difluorouridine monophosphate
Uniqueness
2’,5-Difluoro-1-arabinosyluridine monophosphate is unique due to the presence of fluorine atoms at both the 2’ and 5’ positions of the sugar moiety. This structural modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in biochemical and pharmaceutical research .
Propriétés
Numéro CAS |
85894-46-8 |
|---|---|
Formule moléculaire |
C9H11F2N2O8P |
Poids moléculaire |
344.16 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H11F2N2O8P/c10-3-1-13(9(16)12-7(3)15)8-5(11)6(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5+,6-,8-/m1/s1 |
Clé InChI |
FEEBOLVDMGNROC-BYPJNBLXSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)F)F |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)
![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)


![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)






![2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12832687.png)
![3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride](/img/structure/B12832691.png)

